
Bis(2,4,6-tribromophenyl)diazomethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,4,6-tribromophenyl)diazomethane is a chemical compound known for its stability and unique reactivity. It is characterized by the presence of diazo groups and brominated phenyl rings, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2,4,6-tribromophenyl)diazomethane can be synthesized through the Sonogashira coupling reactionThe reaction conditions typically include the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a fundamental approach. The scalability of this method allows for the production of significant quantities of the compound for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Bis(2,4,6-tribromophenyl)diazomethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bis(ketones) when exposed to molecular oxygen.
Substitution: Aryldiazomethyl substituents can be introduced at specific positions of butadiyne and thiophene units.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and molecular oxygen. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include bis(ketones) and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(2,4,6-tribromophenyl)diazomethane has several scientific research applications:
Biology: The compound’s reactivity makes it useful in probing biological systems and understanding enzyme mechanisms.
Medicine: While direct medical applications are limited, its derivatives and reaction products may have potential in drug development.
Mechanism of Action
The mechanism of action of Bis(2,4,6-tribromophenyl)diazomethane involves the formation of reactive intermediates such as bis(carbenes). These intermediates can undergo various reactions, including oxidation and substitution, leading to the formation of stable products like bis(ketones). The molecular targets and pathways involved in these reactions are primarily determined by the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Bis(2,4,6-tribromophenoxy)ethane: This compound is similar in structure and reactivity, often used as a brominated flame retardant.
Bis(2,6-dibromo-4-tert-butylphenyl)diazomethane: Another diazomethane derivative with similar reactivity and applications.
Uniqueness
Bis(2,4,6-tribromophenyl)diazomethane is unique due to its stability under various reaction conditions and its ability to form reactive intermediates like bis(carbenes). This makes it a valuable compound for studying reaction mechanisms and developing new chemical processes .
Properties
CAS No. |
163686-46-2 |
|---|---|
Molecular Formula |
C13H4Br6N2 |
Molecular Weight |
667.6 g/mol |
IUPAC Name |
1,3,5-tribromo-2-[diazo-(2,4,6-tribromophenyl)methyl]benzene |
InChI |
InChI=1S/C13H4Br6N2/c14-5-1-7(16)11(8(17)2-5)13(21-20)12-9(18)3-6(15)4-10(12)19/h1-4H |
InChI Key |
PUVJTCFSDMDWJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C(=[N+]=[N-])C2=C(C=C(C=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



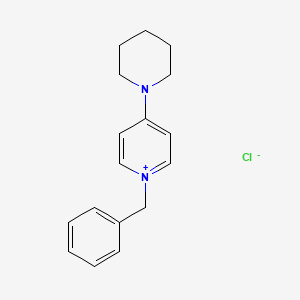

![2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14283440.png)

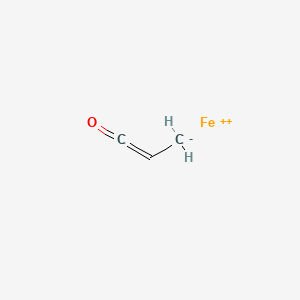
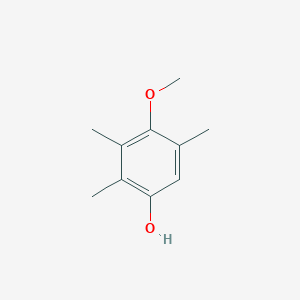

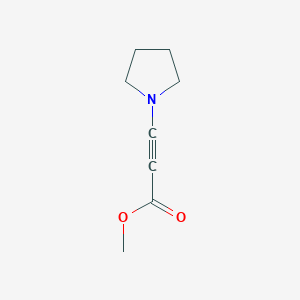
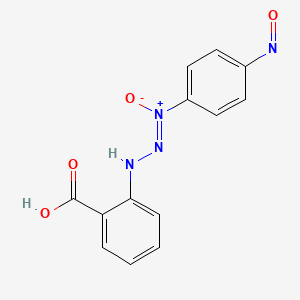
![12-Oxo-1,4,6,12-tetrahydro-10H-6,10-methano[1,3,5]oxadiazocino[5,4-a]purine-9-carbaldehyde](/img/structure/B14283477.png)
![N-[2-Ethyl-6-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B14283494.png)

![Benzene, 1-methoxy-3-[(phenylsulfonyl)methyl]-](/img/structure/B14283510.png)
